molecular formula C8H7F3 B1451055 4-(Difluoromethyl)-1-fluoro-2-methylbenzene CAS No. 1214372-78-7

4-(Difluoromethyl)-1-fluoro-2-methylbenzene

Cat. No. B1451055
CAS RN: 1214372-78-7
M. Wt: 160.14 g/mol
InChI Key: HGXKIJABACYVNC-UHFFFAOYSA-N
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Description

Difluoromethylated compounds are of significant interest in the field of medicinal chemistry, agrochemicals, and materials science . The difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .


Synthesis Analysis

Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions . A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones was established from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor .


Molecular Structure Analysis

The molecular structure of difluoromethylated compounds can be analyzed using various techniques such as X-ray diffraction . The difluoromethyl group is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .


Chemical Reactions Analysis

Electrophilic fluorinating reagents of the N–F class have revolutionized the incorporation of fluorine atoms into both pharmaceutically- and agrochemically-important substrates . The reaction outcomes are restricted by the reaction environment .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include color, density, hardness, and melting and boiling points . The difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity .

Scientific Research Applications

Medicinal Chemistry: Cyclooxygenase-2 Inhibition

4-(Difluoromethyl)-1-fluoro-2-methylbenzene derivatives have been studied for their potential as cyclooxygenase-2 (COX-2) inhibitors . COX-2 is an enzyme that plays a significant role in the inflammation process and is a target for anti-inflammatory drugs. The difluoromethyl group in these compounds contributes to their reactivity and lipophilicity, making them valuable for designing drugs with enhanced metabolic stability and bioavailability .

Agrochemicals: Fungicide Development

The compound’s derivatives are being explored as novel succinate dehydrogenase inhibitors (SDHIs) . These inhibitors are used as fungicides in agriculture to protect crops against a broad spectrum of phytopathogens. The difluoromethyl group’s influence on the parent molecule’s properties is crucial for developing fungicidally active substances .

Materials Science: Fluorinated Building Blocks

In materials science, the unique chemical and physical properties of 4-(Difluoromethyl)-1-fluoro-2-methylbenzene make it a valuable building block for synthesizing tailored derivatives. These derivatives can be used to create materials with specific characteristics, such as enhanced strength or altered electrical properties .

Biological Activities: Anti-inflammatory and Anticancer

The derivatives of this compound have shown potential in displaying various biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties . This broad spectrum of activity is due to the difluoromethyl group’s impact on the molecule’s reactivity and stability, which is essential in medication design .

Medication Design: Enhancing Drug Properties

The incorporation of the difluoromethyl group into molecules is observed to enhance their lipophilicity and metabolic stability, both of which are critical considerations in medication design. This makes the compound a valuable asset in creating more effective and stable drugs .

Cancer Treatment: Chemoprevention Agent

While not directly related to 4-(Difluoromethyl)-1-fluoro-2-methylbenzene, its structural analog, Difluoromethylornithine (DFMO) , has been developed as a chemoprevention agent for cancer. DFMO inhibits ornithine decarboxylase, an enzyme involved in polyamine synthesis, which is linked to cancer proliferation . This suggests that structurally similar compounds could have potential applications in cancer treatment and prevention.

Mechanism of Action

The exact mechanism of action of inhibitors like inavolisib on mutated PI3Kα and the inhibitors’ influence on mutant structures are still unknown . A new study in 2022 has discovered that inavolisib inhibits the PI3K pathway via HER2-dependent inhibition .

Safety and Hazards

Safety data sheets provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product . It’s important to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes .

Future Directions

Late-stage difluoromethylation reactions (introduction of difluoromethyl groups in the last stages of synthetic protocols) have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds . Future research may focus on improving the efficiency and selectivity of these reactions .

properties

IUPAC Name

4-(difluoromethyl)-1-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXKIJABACYVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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